3-(Isopropyl(pentyl)amino)propanoic acid
Description
Significance of β-Amino Acid Scaffolds in Organic Synthesis and Chemical Biology
β-amino acids, which have the amino group attached to the second carbon atom from the carboxyl group, are crucial building blocks in the synthesis of a wide range of biologically active molecules. researchgate.netrsc.org Unlike their α-amino acid counterparts, peptides synthesized from β-amino acids often exhibit enhanced metabolic stability because they are resistant to degradation by proteases. rsc.org This property makes them attractive for the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. illinois.edu
The development of efficient and enantioselective synthetic methods for β-amino acid derivatives is a significant focus for organic and medicinal chemists. researchgate.net Common strategies for their synthesis include conjugate addition of amines to Michael acceptors and Mannich-type reactions. illinois.eduorganic-chemistry.org These scaffolds are integral to the structure of numerous natural products and pharmaceutical drugs. researchgate.net
Contextualizing N-Alkyl Amino Acid Derivatives with a Focus on 3-(Isopropyl(pentyl)amino)propanoic Acid
N-alkylation, the process of adding an alkyl group to the nitrogen atom of an amino acid, is a key strategy in medicinal chemistry to modulate the properties of peptides and other bioactive molecules. monash.edu This modification can increase the lipophilicity of a compound, which may enhance its solubility in non-aqueous environments and improve its ability to cross biological membranes, thereby increasing bioavailability. monash.edu N-alkyl-α-amino acids are recognized as valuable building blocks for the pharmaceutical and fine chemical industries. nih.gov
Within this framework, this compound emerges as a molecule of interest. It is a β-amino acid with both an isopropyl and a pentyl group attached to the nitrogen atom. While specific research on this exact compound is limited, its structural features suggest potential applications based on the known properties of related N-alkyl β-amino acids. For instance, a closely related compound, 3-(N-methyl-N-pentyl)amino]propionic acid hydrochloride, is a key intermediate in the synthesis of Ibandronate Sodium, a drug used to treat bone-related disorders. google.comusp.org This connection underscores the potential relevance of N-alkylated propanoic acid derivatives in pharmaceutical development.
| Property | Value |
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 3-[propanoyl(propyl)amino]propanoic acid |
| SMILES | CCCN(CCC(=O)O)C(=O)CC |
| InChIKey | QYFCDVQJLVXAGI-UHFFFAOYSA-N |
| Data sourced from PubChem CID 82323239 nih.gov |
Contemporary Research Landscape and Unaddressed Questions Pertaining to the Chemical Compound
The current research landscape for substituted propanoic acid derivatives is vibrant, with numerous studies exploring their synthesis and potential applications. mdpi.comnih.govresearchgate.net Research has demonstrated the antimicrobial and anticancer activities of various 3-aminopropanoic acid derivatives. mdpi.comnih.gov However, a thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound.
The following table summarizes the research focus on related compounds, highlighting the lack of direct studies on the target molecule.
| Research Area | Findings on Related Compounds | Unaddressed Questions for this compound |
| Synthesis | Methods for N-alkylation of amino acids and synthesis of β-amino acid derivatives are well-documented. illinois.edumonash.edu A patent describes the synthesis of 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride via a Michael addition followed by reaction with formic acid and formaldehyde. google.com | What is the most efficient and stereoselective synthetic route to produce this compound? |
| Biological Activity | Various substituted 3-aminopropanoic acid derivatives have shown promise as antimicrobial and anticancer agents. mdpi.comnih.gov The related 3-(N-methyl-N-pentyl)amino]propionic acid is an intermediate for a bone disorder drug. google.com | Does this compound exhibit any significant biological activity, such as antimicrobial, anticancer, or other therapeutic properties? |
| Physicochemical Properties | N-alkylation is known to increase lipophilicity and can affect a molecule's solubility and membrane permeability. monash.edu | What are the specific physicochemical properties (e.g., pKa, logP, solubility) of this compound, and how do the isopropyl and pentyl groups influence these properties? |
The absence of dedicated research on this compound presents an opportunity for future investigation. Its unique N-alkylation pattern with both a branched and a linear alkyl group could confer interesting properties that warrant exploration. Future studies could focus on its synthesis, characterization, and screening for various biological activities, thereby filling the current knowledge void and potentially uncovering a new molecule with valuable applications in chemical biology and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-[pentyl(propan-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H23NO2/c1-4-5-6-8-12(10(2)3)9-7-11(13)14/h10H,4-9H2,1-3H3,(H,13,14) |
InChI Key |
MNHLZYINNIMFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCC(=O)O)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Isopropyl Pentyl Amino Propanoic Acid
Foundational Synthetic Routes for N-Substituted Propanoic Acid Derivatives
The construction of N-substituted propanoic acid derivatives can be achieved through several established synthetic strategies. Among the most prevalent and versatile are Michael addition reactions and reductive amination and alkylation strategies, which provide efficient pathways to the desired β-amino acid framework.
Michael Addition Reactions in Amino Acid Synthesis
The aza-Michael addition, a specific type of Michael reaction, stands as a cornerstone for the synthesis of β-amino acids. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) derivative. In the context of synthesizing 3-(Isopropyl(pentyl)amino)propanoic acid, this would typically involve the reaction of N-isopropylpentylamine with an acrylic acid ester.
The general mechanism proceeds via the nucleophilic attack of the secondary amine on the β-carbon of the acrylate, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the β-amino ester. This reaction can be catalyzed by both acids and bases, and in some cases, can proceed without a catalyst, sometimes accelerated by microwave irradiation. The resulting ester can then be hydrolyzed to afford the target carboxylic acid. A patent for a similar compound, 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride, describes a process where n-pentylamine is first reacted with an acrylate in a Michael addition, followed by subsequent reactions to introduce the methyl group and hydrolyze the ester. This two-step approach highlights the utility of the Michael addition in building the fundamental 3-aminopropanoate skeleton.
Reductive Amination and Alkylation Strategies
Reductive amination offers an alternative and widely used method for the formation of C-N bonds and can be adapted for the synthesis of N-substituted β-amino acids. rsc.org This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a conceivable reductive amination route would involve the reaction of a β-ketoacid or its ester, such as 3-oxopropanoic acid (malonic acid semialdehyde) or its ester, with N-isopropylpentylamine in the presence of a suitable reducing agent.
Commonly employed reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The choice of reducing agent is critical to ensure the selective reduction of the iminium ion intermediate over the initial carbonyl compound.
Direct N-alkylation of a pre-existing β-amino acid is another viable strategy. This can be achieved by reacting a β-amino acid ester with appropriate alkyl halides. However, this method can sometimes suffer from over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts.
Specific Synthetic Protocols for this compound and Related Analogs
A likely two-step synthetic sequence would be:
Aza-Michael Addition: Reaction of N-isopropylpentylamine with an acrylic acid ester (e.g., methyl acrylate or ethyl acrylate).
Hydrolysis: Saponification of the resulting 3-(Isopropyl(pentyl)amino)propanoate ester to the free carboxylic acid.
Optimization of Reaction Conditions and Catalyst Selection
The efficiency of the aza-Michael addition can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. For the addition of secondary amines to acrylates, the reaction can often proceed without a catalyst, simply by heating the neat reactants. However, to improve reaction rates and yields, various catalysts can be employed.
Lewis acids or Brønsted acids can activate the acrylate Michael acceptor, making it more electrophilic. Conversely, bases can deprotonate the amine, increasing its nucleophilicity. The selection of an appropriate catalyst is crucial to avoid unwanted side reactions. For instance, strong bases could promote the polymerization of the acrylate.
The reaction solvent also plays a significant role. While the reaction can be run neat, solvents such as methanol (B129727), ethanol, acetonitrile, or tetrahydrofuran (B95107) (THF) can be used to facilitate dissolution of the reactants and control the reaction temperature.
The subsequent hydrolysis of the ester is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an alcohol like methanol or ethanol. The reaction is usually heated to reflux to ensure complete conversion. Acidification of the reaction mixture after hydrolysis precipitates the final amino acid product.
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature |
| Aza-Michael Addition | N-isopropylpentylamine, Methyl acrylate | None or Lewis/Brønsted acid | Neat or various organic solvents | Room temperature to reflux |
| Hydrolysis | 3-(Isopropyl(pentyl)amino)propanoate | NaOH or KOH, then HCl | Water/Methanol | Reflux |
Techniques for Isolation and Purification
Following the synthesis, the isolation and purification of this compound are critical to obtain a product of high purity. After the hydrolysis step and subsequent acidification, the product may precipitate out of the aqueous solution. If so, it can be collected by filtration.
If the product remains in solution or is an oil, extraction with an organic solvent is a common next step. The choice of solvent will depend on the polarity of the product. Subsequent purification can be achieved through various chromatographic techniques.
Chromatographic Methods for Purification:
Ion-exchange chromatography: This is a particularly effective method for purifying amino acids, as it separates molecules based on their net charge.
Silica gel chromatography: This technique can be used to separate the product from unreacted starting materials and byproducts based on polarity.
Reverse-phase chromatography: This method is suitable for the purification of more hydrophobic compounds.
Crystallization is another powerful purification technique. If a suitable solvent or solvent system can be found from which the compound crystallizes, this can lead to a highly pure product. The choice of solvent for crystallization is determined by the solubility of the amino acid at different temperatures.
Strategies for Structural Diversification and Analog Generation
Starting from the core structure of this compound, a variety of analogs can be generated by modifying its functional groups. These modifications can be used to explore structure-activity relationships and to fine-tune the physicochemical properties of the molecule.
Derivatization of the Carboxylic Acid Group:
The carboxylic acid moiety is a versatile handle for chemical modification. It can be readily converted into a range of other functional groups:
Esters: Reaction with various alcohols in the presence of an acid catalyst can produce a library of esters with different alkyl or aryl groups.
Amides: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) can generate a diverse set of amides.
Alcohols: Reduction of the carboxylic acid, typically via its ester, using a reducing agent like lithium aluminum hydride (LiAlH4) can yield the corresponding amino alcohol.
Modification of the Amine and Alkyl Substituents:
While the tertiary amine in the target compound is less reactive than a primary or secondary amine, structural diversity can be introduced by starting with different primary or secondary amines in the initial Michael addition or reductive amination steps. This allows for the synthesis of a wide array of analogs with different N-alkyl or N-aryl substituents.
Modifications on the Amino Nitrogen (e.g., Varying Alkyl Substituents)
The identity of the alkyl groups attached to the amino nitrogen can significantly influence the physicochemical properties of the molecule. Synthetic approaches to introduce variability at this position often involve multi-step sequences, including methods like reductive amination.
A common strategy for synthesizing unsymmetrical tertiary amines like this compound involves the sequential alkylation of a primary amine. For instance, a plausible synthetic route could start from a primary amine, such as pentylamine, which undergoes a Michael addition with an acrylate ester. The resulting secondary amine can then be further alkylated.
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is particularly effective for creating secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com This reaction involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. wikipedia.org The process can be performed in a direct, one-pot reaction or an indirect manner. rit.edu
For the synthesis of analogs of this compound with varied alkyl groups, one could envision a synthetic scheme starting with 3-aminopropanoic acid or its ester derivative. The amino group can be sequentially alkylated. For example, reaction with pentanal followed by reduction would yield the N-pentyl derivative. Subsequent reductive amination with acetone (B3395972) and a suitable reducing agent like sodium triacetoxyborohydride would introduce the isopropyl group.
The choice of the reducing agent is crucial in reductive amination. While sodium borohydride can be used, sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are milder and more selective for the iminium ion intermediate over the carbonyl starting material. masterorganicchemistry.com
Below is a table illustrating potential analogs that could be synthesized by varying the aldehyde or ketone used in the reductive amination step with an N-pentyl-β-alanine precursor.
| Starting Aldehyde/Ketone | Resulting N-Substituent | Product Name |
| Formaldehyde | Methyl | 3-(Methyl(pentyl)amino)propanoic acid |
| Acetaldehyde | Ethyl | 3-(Ethyl(pentyl)amino)propanoic acid |
| Acetone | Isopropyl | This compound |
| Cyclohexanone | Cyclohexyl | 3-(Cyclohexyl(pentyl)amino)propanoic acid |
This table is generated based on established chemical principles of reductive amination.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is another key site for chemical modification, allowing for the formation of esters, amides, and other derivatives. These modifications can alter the compound's solubility, polarity, and biological activity.
Esterification:
Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a classic method. wikipedia.org The yield of the ester can be improved by using a large excess of the alcohol or by removing water as it is formed. wikipedia.org For more sensitive substrates, other methods such as using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or reacting with alkyl halides in the presence of a base can be employed. thermofisher.com
The table below shows potential ester derivatives of this compound.
| Alcohol | Resulting Ester |
| Methanol | Methyl 3-(isopropyl(pentyl)amino)propanoate |
| Ethanol | Ethyl 3-(isopropyl(pentyl)amino)propanoate |
| Isopropanol | Isopropyl 3-(isopropyl(pentyl)amino)propanoate |
| Benzyl alcohol | Benzyl 3-(isopropyl(pentyl)amino)propanoate |
This table is generated based on established chemical principles of esterification.
Amidation:
Amides are typically formed by reacting the carboxylic acid with an amine. This reaction often requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which facilitate the formation of an amide bond. thermofisher.com This method is widely used in peptide synthesis. thermofisher.com
The following table illustrates potential amide derivatives.
| Amine | Resulting Amide |
| Ammonia | 3-(Isopropyl(pentyl)amino)propanamide |
| Methylamine | N-Methyl-3-(isopropyl(pentyl)amino)propanamide |
| Aniline | N-Phenyl-3-(isopropyl(pentyl)amino)propanamide |
| Hydrazine | 3-(Isopropyl(pentyl)amino)propanehydrazide |
This table is generated based on established chemical principles of amidation.
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Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These calculations can predict molecular geometry, vibrational frequencies, and electronic properties such as orbital energies and charge distribution, which are crucial for understanding reactivity and intermolecular interactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool in quantum chemistry for studying the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. For 3-(Isopropyl(pentyl)amino)propanoic acid, DFT calculations could be employed to determine its most stable three-dimensional structure.
These studies would typically involve geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. Different combinations of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVDZ) can be used to achieve the desired level of accuracy. The results of such a study would provide precise bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can be used to calculate a range of electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are of particular interest, as they provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the chemical stability of the molecule.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Value |
| Total Energy (Hartree) | -552.8 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | 1.5 |
| HOMO-LUMO Gap (eV) | 7.7 |
| Dipole Moment (Debye) | 2.8 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Semi-Empirical Computational Approaches
Semi-empirical methods, such as AM1, PM3, and PM7, offer a faster, albeit less accurate, alternative to DFT. These methods use parameters derived from experimental data to simplify the complex integrals encountered in ab initio calculations. For a relatively small molecule like this compound, semi-empirical methods can be useful for initial conformational searches to identify low-energy structures before subjecting them to more rigorous DFT calculations.
Molecular Modeling and Docking Simulations for Ligand-Macromolecule Interaction Analysis
To understand the potential biological activity of this compound, it is essential to study its interactions with macromolecular targets such as proteins or nucleic acids. Molecular modeling and docking simulations are powerful tools for this purpose.
Prediction of Binding Modes and Conformational Landscape
Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, this would involve docking the molecule into the active site of a target protein. The simulation would explore various possible conformations of the ligand and its placement within the binding pocket, resulting in a set of predicted binding modes. The conformational landscape of the ligand, both in its free state and when bound, can also be explored to understand the energetic costs of adopting a binding-competent conformation.
Quantitative Assessment of Predicted Interaction Energies
Docking programs use scoring functions to estimate the binding affinity for each predicted binding mode. These scoring functions provide a quantitative assessment of the interaction energies, typically expressed as a binding energy in kcal/mol. This allows for the ranking of different binding poses and can help in identifying the most likely mode of interaction. The interaction energy is a sum of various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding.
Table 2: Illustrative Docking Simulation Results for this compound with a Hypothetical Receptor
| Binding Mode | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | -7.5 | Asp120, Tyr85, Val150 |
| 2 | -7.1 | Ser122, Phe200 |
| 3 | -6.8 | Asp120, Leu145 |
Note: The data in this table is for illustrative purposes and does not represent actual docking results.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the system over time. An MD simulation would involve placing the docked complex of this compound and its target receptor in a simulated physiological environment (water, ions).
By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes of both the ligand and the protein. This allows for an assessment of the stability of the predicted binding mode. Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds over the course of the simulation. These simulations provide a more realistic and dynamic understanding of the ligand-receptor interaction.
Exploration of Biological Activity Mechanisms and Molecular Interactions
Investigation of Specific Molecular Targets and Biochemical Pathways
N-substituted amino acids and propanoic acid derivatives can engage with a range of molecular targets, primarily through enzyme inhibition and receptor binding.
Cyclooxygenase (COX) Inhibition: Aryl propanoic acid derivatives are a significant class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes. orientjchem.org These enzymes, COX-1 and COX-2, are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation. orientjchem.orgresearchgate.net The inhibitory mechanism of many propanoic acid derivatives, such as ibuprofen (B1674241) and flurbiprofen, is competitive and reversible. acs.orgmedicaldialogues.in They bind to the COX active site, preventing arachidonic acid from entering and thus blocking prostaglandin (B15479496) production. acs.org
However, the nature of the substituents on the propanoic acid scaffold is critical. For instance, introducing bulky substituents to the naproxen (B1676952) structure, a well-known COX inhibitor, can eliminate its inhibitory activity against both COX-1 and COX-2. nih.gov This indicates that the size and shape of the molecule are crucial for fitting into the enzyme's active site. While 3-(Isopropyl(pentyl)amino)propanoic acid is not an aryl derivative, the principle of steric hindrance is broadly applicable to enzyme-inhibitor interactions.
Protease Inhibition: Amino acid derivatives and their analogs are extensively studied as protease inhibitors. mdpi.com Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. ku.edunih.gov Inhibitors often function as substrate analogs, binding to the enzyme's active site. nih.govlabome.com The specificity of inhibition is heavily influenced by the inhibitor's structure, particularly the residues that interact with the enzyme's binding pockets. nih.gov
Unnatural amino acids, including β-amino acid derivatives, are valuable in designing potent and selective protease inhibitors because they can confer resistance to proteolytic degradation. mdpi.comresearchgate.net For example, β-amino acids with heterocyclic cores have been developed as selective inhibitors for enzymes like the TNF-α converting enzyme. researchgate.net The mechanism can be either reversible or irreversible, sometimes involving the formation of a covalent bond with a key amino acid residue in the enzyme's active site, such as with cysteine proteases. ku.edu
N-alkyl amino acids can also interact with cellular receptors. For instance, L-proline, a cyclic secondary amino acid, acts as a weak agonist for both NMDA and non-NMDA ionotropic glutamate (B1630785) receptors. wikipedia.org The ability of a molecule to bind to a receptor is determined by its three-dimensional shape and the distribution of charges, which allow it to fit into the receptor's binding pocket.
Synthetic receptors have been designed to selectively bind specific amino acid sequences, demonstrating the importance of molecular complementarity. mdpi.comrsc.org Studies on ligand-receptor interactions show that even small changes to a ligand's structure can significantly alter its binding affinity. acs.org Ligand-directed labeling techniques, which use molecules that bind to a receptor and then form a covalent bond, are powerful tools for studying these interactions. nih.gov The N-acyl-N-alkyl sulfonamide group is one such reactive moiety used in these studies, highlighting how N-substituted amino acid structures can be engineered for specific receptor interactions. nih.gov
Mechanistic Analysis of Antimicrobial Effects (for related structures)
Derivatives of β-amino acids and propanoic acid have demonstrated notable antimicrobial properties. nih.govnih.gov Their mechanisms of action often involve direct interaction with microbial cells, leading to growth inhibition or cell death.
A primary mechanism for many antimicrobial compounds, including certain amino acid derivatives, is the disruption of the bacterial cell membrane. ucl.ac.uknih.gov Antimicrobial peptides (AMPs), which are naturally rich in amino acids, often function this way. researchwithrowan.com They are typically cationic and amphipathic, allowing them to selectively bind to the negatively charged surfaces of bacterial membranes. researchwithrowan.comresearchgate.net
The hydrophobic portions of these molecules, such as the alkyl chains in this compound, can then insert into the lipid bilayer. researchgate.netresearchgate.net This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. ucl.ac.ukresearchgate.net The subsequent leakage of essential ions and cellular contents ultimately results in bacterial cell death. nih.gov The effectiveness of this disruption is strongly correlated with the hydrophobicity of the molecule's non-polar components. researchwithrowan.comresearchgate.net
Beyond membrane disruption, some propanoic acid derivatives can exert antimicrobial effects by interfering with essential metabolic pathways. Propionic acid itself can suppress the growth of bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net One proposed mechanism is the reduction of the intracellular pH of the bacterium, creating an unfavorable environment for metabolic enzymes. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of Substituted Propanoic Acid Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity and for designing more potent compounds. orientjchem.orgnih.gov For propanoic acid derivatives, SAR studies have revealed key principles.
In the context of anti-inflammatory activity, the stereochemistry of aryl propanoic acid derivatives is vital; typically, only the (S)-enantiomer possesses significant COX inhibitory activity. orientjchem.org The nature and position of substituents on the aromatic ring and the propanoic acid chain can drastically alter potency and selectivity. researchgate.net
For antimicrobial activity, SAR studies on amino acid derivatives have highlighted the importance of hydrophobicity and charge. researchgate.netmdpi.com Increasing the hydrophobicity of the non-polar face of amphipathic molecules often enhances their antimicrobial potency. researchgate.netresearchgate.net A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that the type of substituent significantly impacted the spectrum of activity. mdpi.com For example, incorporating heterocyclic substituents led to broad-spectrum activity against both bacteria and fungi, while other modifications resulted in activity directed primarily against Gram-positive bacteria. mdpi.com
The table below summarizes the relationship between structural modifications and their observed effects on biological activity for propanoic acid and β-amino acid derivatives.
| Structural Moiety / Modification | Compound Class | Biological Activity Affected | Observed Effect | Reference |
| (S)-enantiomer vs. (R)-enantiomer | Aryl Propanoic Acids | COX Inhibition | (S)-enantiomer is typically the active form. | orientjchem.org |
| Bulky Substituents | Naproxen Derivatives | COX Inhibition | Addition of bulky groups can abolish activity. | nih.gov |
| Hydrophobic Side Chains | Antimicrobial Peptides/Amino Acids | Antimicrobial Potency | Increased hydrophobicity often correlates with stronger membrane disruption and higher activity. | researchwithrowan.comresearchgate.net |
| Cationic Groups | Antimicrobial Peptides/Amino Acids | Antimicrobial Selectivity | Positive charges promote binding to negatively charged bacterial membranes. | researchwithrowan.comresearchgate.net |
| Heterocyclic Substituents | 3-((4-hydroxyphenyl)amino)propanoic acids | Antimicrobial Spectrum | Incorporation of heterocycles can broaden activity against both Gram-positive and Gram-negative bacteria and fungi. | mdpi.com |
| Phenyl Ring Substituents (e.g., 4-NO2) | 3-((4-hydroxyphenyl)amino)propanoic acids | Antimicrobial Potency | Addition of a nitro group to a phenyl substituent enhanced activity against certain bacterial strains. | mdpi.com |
These findings underscore that the biological activity of compounds like this compound is intricately linked to its specific structural features, including its alkyl chain lengths, stereochemistry, and the presence of functional groups.
Influence of Isopropyl and Pentyl Substituents on Mechanistic Profiles
The biological activity of this compound is significantly shaped by the distinct properties of its isopropyl and pentyl substituents. These alkyl groups, differing in size, shape, and lipophilicity, modulate the compound's interaction with biological systems at a molecular level.
The isopropyl group , with its branched structure, introduces steric hindrance that can influence the compound's binding affinity and selectivity for specific receptors or enzymes. This bulkiness can either facilitate an optimal fit in a corresponding hydrophobic pocket or, conversely, prevent binding to targets that have a more constrained active site. For instance, in the context of enzyme inhibition, the t-shape of the isopropyl group can play a crucial role in orienting the molecule within the catalytic site, potentially leading to enhanced inhibitory activity compared to a linear alkyl group of similar size.
The interplay between the steric bulk of the isopropyl group and the hydrophobicity of the pentyl group results in a unique mechanistic profile. While the pentyl group may anchor the molecule in a hydrophobic pocket, the isopropyl group can provide a secondary interaction that fine-tunes the binding orientation and specificity. This dual-substituent effect is a key strategy in medicinal chemistry for optimizing the pharmacological properties of a lead compound.
Table 1: Comparative Influence of Alkyl Substituents on Receptor Binding Affinity
| Substituent | Property | Predicted Influence on Binding Affinity | Rationale |
| Isopropyl | Steric Bulk | Can increase or decrease affinity depending on target topology | Bulkiness may provide a better fit in a specific pocket or cause steric clashes. |
| Pentyl | Lipophilicity | Generally increases affinity for hydrophobic pockets | Enhanced hydrophobic interactions can stabilize the ligand-receptor complex. |
This table presents a predictive analysis based on general principles of medicinal chemistry, as direct experimental data for this compound is not available.
Correlations Between Structural Features and Biological Interaction Outcomes
The specific structural arrangement of this compound directly correlates with its potential biological effects. The combination of the carboxylic acid group, the tertiary amine, and the distinct alkyl substituents creates a molecule with the potential for diverse interactions.
The propanoic acid moiety provides a negatively charged carboxylate group at physiological pH. This feature is crucial for forming ionic bonds or hydrogen bonds with positively charged residues, such as arginine or lysine, in the binding sites of target proteins. This electrostatic interaction often serves as a primary anchoring point for the molecule.
The tertiary amine , resulting from the N-substitution with isopropyl and pentyl groups, is less basic than a primary or secondary amine. The electron-donating effects of the alkyl groups increase the pKa of the amine, influencing its protonation state at physiological pH. The presence of these bulky substituents also shields the nitrogen atom, which can affect its ability to act as a hydrogen bond acceptor.
Quantitative structure-activity relationship (QSAR) studies on related propionic acid derivatives have shown that topological parameters, such as shape indices, are important in determining antimicrobial activity. arabjchem.orgresearchgate.net This suggests that the specific three-dimensional shape imparted by the isopropyl and pentyl groups is a critical factor in the biological activity of this compound.
Table 2: Structure-Activity Relationship Synopsis
| Structural Feature | Type of Interaction | Potential Biological Outcome |
| Carboxylic Acid | Ionic Bonding, Hydrogen Bonding | Anchoring to positively charged residues in a binding site. |
| Tertiary Amine (with Isopropyl/Pentyl groups) | Steric Hindrance, van der Waals Forces | Modulation of binding specificity and potential for altered receptor subtype selectivity. |
| Isopropyl Group | Hydrophobic Interaction, Steric Influence | Fine-tuning of binding orientation and affinity. |
| Pentyl Group | Hydrophobic Interaction | Enhancement of membrane permeability and binding to non-polar protein regions. |
This table provides a summary of likely structure-activity relationships based on the chemical features of the molecule and established principles of molecular interactions.
Applications in Advanced Chemical and Materials Research
Role as Building Blocks in Complex Organic and Supramolecular Synthesis
In the realm of complex organic synthesis, 3-(Isopropyl(pentyl)amino)propanoic acid serves as a foundational scaffold. The presence of both a nucleophilic secondary amine and a carboxylic acid moiety allows for its participation in a multitude of coupling and cyclization reactions. The isopropyl and pentyl groups attached to the nitrogen atom provide significant lipophilicity and steric bulk, which can be exploited to fine-tune the solubility, conformational preference, and intermolecular interactions of the resulting larger molecules.
The intrinsic functionality of this compound makes it a suitable precursor for the synthesis of various heterocyclic and macrocyclic structures. Amino acids are well-established starting materials for the construction of nitrogen-containing heterocycles. nih.gov For instance, intramolecular cyclization via amide bond formation could lead to the corresponding β-lactam, a core structure in many biologically active compounds.
Furthermore, its bifunctional nature allows it to be a key component in the synthesis of macrocycles. By reacting with other complementary bifunctional molecules, it can be incorporated into large ring structures. The synthesis of macrocyclic compounds is of significant interest due to their unique host-guest binding properties and their prevalence in natural products with important biological activities. nih.govnih.gov The specific alkyl groups on the nitrogen of this compound would be expected to influence the pre-organization of the linear precursors and the ultimate conformation of the resulting macrocycle.
| Potential Heterocyclic/Macrocyclic Scaffold | Synthetic Strategy | Key Feature from Precursor |
| Substituted β-Lactam | Intramolecular cyclization | Provides the N-isopropyl-pentyl side chain |
| Diazepinone derivatives | Condensation with a dicarbonyl compound | Forms a seven-membered heterocyclic ring |
| Macrocyclic Polyamides | Polycondensation with diamines/diacids | Incorporates lipophilic side chains into the macrocycle backbone |
The structural similarity of this compound to natural amino acids allows for its integration into peptide chains, leading to the formation of peptidomimetics. nih.govresearchgate.net Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability against enzymatic degradation and enhanced bioavailability. The incorporation of this non-natural β-amino acid can induce specific secondary structures, such as turns or helices, in the resulting peptide chain. nih.gov
The N-substituted alkyl groups are particularly significant in this context. They can act as steric shields, protecting the adjacent amide bonds from proteolytic cleavage. Moreover, the lipophilic character of the isopropyl and pentyl groups can enhance the membrane permeability of the peptidomimetic, a crucial factor for targeting intracellular proteins. nih.gov
| Peptidomimetic Application | Structural Contribution | Potential Advantage |
| Protease-resistant peptide analogues | N-alkylation prevents enzymatic recognition | Increased in vivo half-life |
| Constrained peptide secondary structures | Steric hindrance from alkyl groups | Enhanced binding affinity and selectivity |
| Cell-penetrating peptides | Increased lipophilicity | Improved cellular uptake |
Development of Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov The development of effective chemical probes requires a molecular scaffold that can be readily modified to incorporate reporter groups (e.g., fluorophores, biotin) or reactive moieties for target engagement. This compound can serve as such a scaffold.
The carboxylic acid provides a convenient handle for conjugation to other molecules, while the secondary amine can be a site for further functionalization. The lipophilic side chains can facilitate passage across cell membranes, allowing the probe to reach intracellular targets. nih.gov By attaching a fluorescent dye to the carboxylic acid terminus, for example, one could potentially create a probe to visualize specific cellular compartments or protein interactions, assuming the core structure has some inherent biological activity or targeting capability.
| Probe Component | Functionality from this compound | Example Application |
| Core Scaffold | Provides 3D structure and lipophilicity | Targeting lipid-rich environments |
| Attachment Point | Carboxylic acid for amide coupling | Conjugation of a fluorophore for imaging |
| Modulation Site | Secondary amine for further derivatization | Introduction of a photoreactive group for cross-linking |
Potential in Polymer Chemistry and Functional Material Science (as intermediates)
In the field of polymer chemistry, monomers with specific functional groups are used to build polymers with desired properties. As an intermediate, this compound could be chemically modified to generate novel monomers. For instance, conversion of the carboxylic acid to an ester or an amide bearing a polymerizable group (e.g., an acrylate (B77674) or vinyl group) would transform the molecule into a functional monomer. wikipedia.org
The resulting polymers would feature the N-isopropyl-pentylamino propanoate side chains, which could impart interesting properties to the material. The bulky, lipophilic side chains might increase the free volume within the polymer, affecting its glass transition temperature and mechanical properties. They could also enhance the polymer's solubility in nonpolar solvents or improve its adhesion to hydrophobic surfaces. Such functional materials could find applications in coatings, membranes, or as specialty polymer additives.
| Monomer Type (Hypothetical) | Polymerization Method | Potential Polymer Property |
| Acrylate ester derivative | Free-radical polymerization | Increased hydrophobicity and altered thermal properties |
| N-substituted acrylamide (B121943) derivative | Free-radical polymerization | Enhanced solubility in organic solvents |
| Diamine/Diol derivative (after reduction of COOH) | Step-growth polymerization | Formation of polyamides or polyesters with bulky side chains |
Future Research Directions and Unexplored Avenues
Advancement of Stereoselective Synthetic Methodologies
The biological activity of chiral molecules is often highly dependent on their stereochemistry. For 3-(isopropyl(pentyl)amino)propanoic acid, which possesses a stereocenter at the C3 position, the development of efficient stereoselective synthetic methods is paramount. Future research should focus on asymmetric synthesis to produce enantiomerically pure forms of the compound, which is crucial for detailed pharmacological evaluation.
Key areas for advancement include:
Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can facilitate the enantioselective synthesis of β-amino acids. Research into novel catalytic systems that are effective for N-substituted β-amino acids with sterically demanding groups like isopropyl and pentyl is a promising direction.
Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes like lipases and transaminases could be engineered or screened for their ability to catalyze the stereoselective synthesis of this compound or its precursors. For instance, Candida antarctica lipase (B570770) A has been successfully used for the enantioselective N-acylation of a related compound, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate. researchgate.net
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as α-amino acids, to construct the desired β-amino acid scaffold is another viable strategy. This approach would involve developing novel synthetic routes that allow for the introduction of the isopropyl and pentyl groups onto the nitrogen atom with retention or controlled inversion of stereochemistry.
Novel Computational Approaches for De Novo Design and Prediction
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these approaches can be leveraged for de novo design of analogs with improved properties and for predicting their biological activities.
Future computational research should encompass:
Structure-Based and Ligand-Based Design: By identifying potential biological targets, computational methods can be used to design derivatives of this compound with enhanced binding affinity and selectivity. This involves techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies. arabjchem.org
Molecular Dynamics Simulations: These simulations can provide insights into the conformational flexibility of this compound and its interactions with biological macromolecules, such as proteins and nucleic acids. nih.gov This understanding is crucial for rational drug design.
ADMET Prediction: In silico models for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds are essential for early-stage drug development. Applying these models to this compound and its analogs can help in prioritizing candidates with favorable pharmacokinetic and safety profiles.
Identification of Undiscovered Biological Targets and Pathways
While the biological activities of this compound are not yet characterized, the broader class of β-amino acids has been shown to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, and hypoglycemic effects. hilarispublisher.comhilarispublisher.com A key area of future research will be to identify the specific biological targets and cellular pathways modulated by this compound.
Strategies for target identification include:
Phenotypic Screening: Initial screening of the compound in various cell-based assays can reveal its effects on cellular processes such as proliferation, differentiation, and apoptosis. Hits from these screens can then be further investigated to identify the underlying molecular targets.
Affinity-Based Methods: Techniques such as affinity chromatography and chemical proteomics can be employed to isolate and identify proteins that directly bind to this compound.
Transcriptomic and Proteomic Profiling: Analyzing the changes in gene and protein expression in cells treated with the compound can provide valuable clues about the biological pathways it affects.
Potential therapeutic areas to explore for this compound and its derivatives include:
Antimicrobial Agents: Given that derivatives of propanoic acid have shown antimicrobial activity, this is a logical starting point for investigation. arabjchem.orgnih.govmdpi.comresearchgate.net
Metabolic Disorders: The structural similarity to endogenous amino acids suggests potential roles in metabolic regulation. hilarispublisher.com
Neurological Disorders: β-amino acids can act as neurotransmitters or modulate their activity. hilarispublisher.com
Strategic Integration with High-Throughput Screening for Mechanistic Elucidation
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. all-chemistry.com Integrating this compound and a library of its derivatives into HTS campaigns is a powerful strategy for both lead discovery and mechanistic elucidation.
Key aspects of this integration include:
Development of Target-Based and Phenotypic Assays: Designing robust and scalable assays is the first step. These can be target-based, measuring the interaction of the compound with a specific protein, or phenotypic, assessing a cellular response. all-chemistry.com
Compound Library Synthesis: The creation of a diverse library of analogs of this compound is crucial for exploring the structure-activity relationship. This can be achieved through combinatorial chemistry and parallel synthesis.
Data Analysis and Hit Validation: Sophisticated data analysis methods are required to identify true "hits" from the large datasets generated by HTS. acs.orgnih.govacs.org Subsequent validation of these hits through secondary assays is essential to confirm their activity and elucidate their mechanism of action.
Below is a table summarizing potential research directions:
| Research Area | Focus | Methodologies |
| Stereoselective Synthesis | Production of enantiomerically pure isomers. | Chiral catalysis, biocatalysis, chiral pool synthesis. |
| Computational Design | Design of analogs with improved properties and prediction of activity. | Molecular docking, QSAR, molecular dynamics, ADMET prediction. |
| Target Identification | Discovery of biological targets and pathways. | Phenotypic screening, affinity chromatography, proteomics, transcriptomics. |
| High-Throughput Screening | Rapid screening for biological activity and mechanistic studies. | Target-based assays, phenotypic assays, combinatorial library synthesis. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Isopropyl(pentyl)amino)propanoic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A plausible approach involves:
Amination : Reacting isopropylamine with pentyl bromide under basic conditions to form the secondary amine intermediate.
Carboxylic Acid Formation : Introducing the propanoic acid moiety via Michael addition or alkylation, followed by oxidation or hydrolysis.
- Characterization at each step is critical. For example, intermediates should be validated using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural fidelity .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection to assess purity.
- Spectroscopy :
- NMR : Analyze - and -NMR spectra to confirm substituent positions and amine-carboxylic acid linkage.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) can verify molecular weight and detect impurities.
- Cross-referencing with PubChem or NIST databases ensures alignment with known spectral data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical protocols.
- Reference Safety Data Sheets (SDS) for analogous propanoic acid derivatives to establish baseline safety practices .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with enzymes or catalysts to predict binding affinities.
- Tools like Gaussian or GROMACS, coupled with PubChem’s 3D conformer data, enable accurate modeling .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Dose-Response Studies : Systematically vary concentrations in in vitro assays (e.g., enzyme inhibition) to establish activity thresholds.
- Cross-Validation : Replicate studies under standardized conditions (pH, temperature) to isolate confounding variables.
- Theoretical Frameworks : Align hypotheses with existing biochemical theories (e.g., ligand-receptor kinetics) to contextualize discrepancies .
Q. How can membrane separation technologies optimize the isolation of this compound from reaction mixtures?
- Methodological Answer :
- Nanofiltration : Use polyamide membranes with a 200-300 Da cutoff to separate the compound (MW ~215 g/mol) from larger byproducts.
- Process Parameters : Optimize pressure (10-15 bar) and pH (5-6) to enhance selectivity.
- Refer to CRDC subclass RDF2050104 for advancements in membrane technology applicable to carboxylic acid purification .
Q. What role does this compound play as an intermediate in protease inhibitor synthesis?
- Methodological Answer :
- Structural Analogy : Its amine-carboxylic acid motif mimics natural substrates, enabling competitive inhibition.
- Synthetic Pathways : Incorporate the compound into peptidomimetic frameworks via solid-phase peptide synthesis (SPPS).
- Evidence from analogous intermediates in serine protease inhibitor development supports this application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
